molecular formula C15H17N3O5 B2392337 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1396794-81-2

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2392337
CAS No.: 1396794-81-2
M. Wt: 319.317
InChI Key: YGWBMLVYULOBBI-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a furan ring, a hydroxyethyl group, and an isoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl-furan intermediate: This step involves the reaction of a cyclopropyl halide with a furan derivative under basic conditions.

    Hydroxyethylation: The intermediate is then reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.

    Isoxazole formation: The final step involves the cyclization of the intermediate with a suitable isoxazole precursor under acidic or basic conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The furan and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while substitution reactions on the furan or isoxazole rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Prasugrel Hydrochloride: A compound with a similar cyclopropyl and furan structure, used as an antiplatelet agent.

    Other oxalamides: Compounds with similar oxalamide structures but different substituents.

Uniqueness

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-22-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWBMLVYULOBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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